2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-13(10(14)6-11)7-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTAVRRXLQKZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 2 Chlorobenzyl N Methylacetamide
Established Synthetic Routes for Related Chloroacetamide Derivatives
The synthesis of chloroacetamide derivatives is a well-documented area of chemical synthesis, largely due to their application as intermediates and as active compounds in various fields, including agriculture and pharmaceuticals. nih.govijpsr.info The core of these syntheses typically involves the creation of an amide linkage, for which several reliable methods have been developed.
The most direct and widely employed method for synthesizing N-substituted chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. tandfonline.comekb.eg This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. sphinxsai.com The high reactivity of chloroacetyl chloride makes it an efficient two-carbon building block for this purpose. tandfonline.com
The general reaction is typically carried out in the presence of a base, such as triethylamine (B128534), pyridine (B92270), or potassium carbonate, to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.netorgsyn.orgnih.gov The choice of solvent can vary, with common options including dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and toluene. sphinxsai.comnih.govnih.gov The reaction proceeds readily, often at temperatures ranging from 0 °C to room temperature, to afford the desired chloroacetamide in good yields. sphinxsai.comorgsyn.org For example, various N-aryl-2-chloroacetamides have been successfully synthesized by reacting substituted anilines with 2-chloroacetyl chloride in DCM with triethylamine as a base. researchgate.net
The formation of the amide bond in chloroacetamide synthesis is fundamentally a nucleophilic acyl substitution reaction. The amine acts as the nucleophile, and the chloride ion of the chloroacetyl chloride serves as the leaving group. youtube.com This foundational reaction is a cornerstone of organic synthesis for creating stable amide bonds. sphinxsai.com
Beyond the primary amide-forming reaction, nucleophilic substitution is also relevant to the synthesis of the amine precursors. For the target molecule, the precursor N-(2-chlorobenzyl)-N-methylamine can be synthesized via a nucleophilic substitution reaction where 2-chlorobenzyl chloride is reacted with methylamine. google.com
An alternative route for preparing simple chloroacetamides involves the ammonolysis of chloroacetic acid esters, such as ethyl chloroacetate, with ammonia. google.comorgsyn.orgsciencemadness.org This method, which also proceeds via a nucleophilic substitution mechanism at the ester's carbonyl carbon, is particularly useful for producing unsubstituted or monosubstituted chloroacetamides. google.comsciencemadness.org However, for N,N-disubstituted products like 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide, the acylation of the corresponding secondary amine is the more direct and common approach.
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to chemical synthesis to reduce environmental impact. semanticscholar.org The synthesis of chloroacetamides is an area where such principles can be effectively implemented. A significant advancement is the development of synthetic routes that utilize water as a solvent, replacing volatile and often toxic organic solvents like chlorinated hydrocarbons. tandfonline.com
Research has demonstrated a rapid and efficient metal-free synthesis of N-chloroacetanilides and amides in a phosphate (B84403) buffer. tandfonline.com This method offers several advantages, including being environmentally friendly, easily scalable, and simplifying product isolation, which often only requires simple filtration or precipitation. tandfonline.comtandfonline.com The use of aqueous media can also minimize the need for protection-deprotection sequences that are common in traditional organic synthesis. tandfonline.com Furthermore, a patented method describes the synthesis of sterically hindered chloroacetamide compounds via a water-phase reaction, highlighting its applicability for industrial-scale production with reduced organic waste. google.com Applying these green methodologies to the synthesis of this compound would involve reacting N-(2-chlorobenzyl)-N-methylamine with chloroacetyl chloride in an aqueous system, thereby aligning its production with modern standards of sustainable chemistry.
Chemical Transformations and Reaction Mechanisms of 2 Chloro N 2 Chlorobenzyl N Methylacetamide
Hydrolysis Pathways and Kinetics of 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide
The hydrolysis of this compound involves the cleavage of the amide linkage or the substitution of the chlorine atoms, with the reaction pathways and rates being highly dependent on the pH of the medium.
The hydrolysis of chloroacetamide compounds can be catalyzed by both acid and base. researchgate.net
Under acidic conditions , the hydrolysis of this compound is expected to proceed via two primary pathways: cleavage of the amide bond and, to a lesser extent, the ether linkage if present in degradation intermediates. The acid-catalyzed amide hydrolysis would involve the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety, N-(2-chlorobenzyl)-N-methylamine, would yield chloroacetic acid.
In alkaline environments , the hydrolysis is anticipated to occur predominantly through a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon of the chloroacetamide moiety. The hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form 2-hydroxy-N-(2-chlorobenzyl)-N-methylacetamide. A competing reaction under strongly basic conditions is the base-catalyzed hydrolysis of the amide bond, which would yield 2-chlorobenzylamine, methylamine, and chloroacetate. The relative contribution of these pathways is influenced by the steric hindrance around the reactive centers and the electronic effects of the substituents. researchgate.net
Based on the proposed mechanisms, the primary hydrolysis products of this compound are expected to be:
From SN2 at the chloroacetyl group: 2-hydroxy-N-(2-chlorobenzyl)-N-methylacetamide and chloride ion.
From amide bond cleavage: Chloroacetic acid and N-(2-chlorobenzyl)-N-methylamine.
Further degradation of these primary products could occur under prolonged reaction times or harsh conditions. For instance, N-(2-chlorobenzyl)-N-methylamine could potentially undergo further reactions depending on the conditions.
The identification and characterization of these products would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.
Table 1: Expected Hydrolysis Products of this compound
| Reaction Condition | Primary Hydrolysis Products |
| Acidic (H₃O⁺) | Chloroacetic acid, N-(2-chlorobenzyl)-N-methylamine |
| Alkaline (OH⁻) | 2-hydroxy-N-(2-chlorobenzyl)-N-methylacetamide, Chloroacetic acid, N-(2-chlorobenzyl)-N-methylamine |
Photolytic Degradation Processes of this compound
The photolytic degradation of this compound is anticipated to be initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine bonds, which are generally the most photolabile sites in such molecules. The energy from the UV light can excite the molecule to a higher energy state, which can then lead to homolytic cleavage of the C-Cl bond, generating a radical intermediate.
The primary photolytic process is expected to be the homolytic cleavage of the C-Cl bond in the chloroacetyl group, forming a chloroacetamide radical and a chlorine radical. Similarly, the C-Cl bond on the benzyl (B1604629) ring can also undergo homolysis. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or recombination with other radicals. This can lead to a complex mixture of photoproducts. For instance, the chloroacetamide radical could abstract a hydrogen atom to form N-(2-chlorobenzyl)-N-methylacetamide.
Electrophilic and Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group (-CH₂Cl) of the acetamide (B32628) moiety is a primary site for nucleophilic substitution reactions due to the presence of the electron-withdrawing carbonyl group and the good leaving group ability of the chloride ion. The chemical reactivity of N-aryl 2-chloroacetamides is often attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net
Nucleophilic Substitution: A wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur, can displace the chloride ion. For example, reaction with alkoxides (RO⁻) would yield the corresponding ether derivatives, while reaction with amines (R₂NH) would lead to the formation of diamine derivatives. Thiolates (RS⁻) would react to form thioethers. These reactions typically proceed via an SN2 mechanism, which is favored by the primary nature of the carbon atom bearing the chlorine.
Electrophilic Reactions: The chloromethyl moiety itself is not prone to electrophilic attack. However, the molecule as a whole can undergo electrophilic aromatic substitution on the benzyl ring, although the chloro and the N-methylacetamido groups will influence the position of substitution.
Reactivity of the Benzyl Chloride Moiety
The benzyl C-Cl bond can undergo nucleophilic substitution, although it is generally less reactive than the chloroacetyl C-Cl bond. The reactivity of benzyl chloride itself in hydrolysis is well-documented, proceeding through an SN1 or SN2 mechanism depending on the conditions, to form benzyl alcohol. wikipedia.org In the case of this compound, similar reactivity is expected, although potentially modulated by the electronic effects of the chloro substituent on the ring.
Thermal Decomposition and Product Characterization
The decomposition of this compound would likely involve the cleavage of the weakest bonds in the molecule. The C-Cl bonds are potential sites for initial cleavage, as is the amide bond. The decomposition process could lead to the formation of volatile products such as hydrogen chloride (HCl), as well as a complex mixture of larger, rearranged, or polymerized organic fragments. The characterization of these decomposition products would require techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases and solid residues.
Table 2: Summary of Chemical Transformations
| Transformation | Reagents/Conditions | Expected Major Products/Intermediates |
| Hydrolysis (Acidic) | H₃O⁺, Heat | Chloroacetic acid, N-(2-chlorobenzyl)-N-methylamine |
| Hydrolysis (Alkaline) | OH⁻, Heat | 2-hydroxy-N-(2-chlorobenzyl)-N-methylacetamide |
| Photolysis | UV radiation | Radical intermediates, dechlorination products |
| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂NH, RS⁻) | Substituted acetamide derivatives |
| Thermal Decomposition | High Temperature | HCl, various organic fragments |
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro N 2 Chlorobenzyl N Methylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. However, specific NMR data for 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide, including proton (¹H), carbon-13 (¹³C), and two-dimensional (2D) NMR, are not currently published in detail. Such data would be invaluable for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A detailed ¹H NMR spectrum of this compound would provide crucial information about the electronic environment of the hydrogen atoms within the molecule. The expected signals would correspond to the protons of the N-methyl group, the methylene (B1212753) bridge of the benzyl (B1604629) group, the protons on the aromatic ring, and the protons of the chloroacetyl group. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of the molecular framework. Without experimental data, a precise analysis remains speculative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum is essential for identifying all unique carbon environments within this compound. This would include distinct signals for the carbonyl carbon of the amide, the carbons of the chloroacetyl and N-methyl groups, the methylene carbon of the benzyl substituent, and the carbons of the 2-chlorobenzyl aromatic ring. The chemical shifts of these signals would provide insight into the electronic structure of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for assembling the complete molecular structure by revealing correlations between different nuclei. A COSY spectrum would establish proton-proton couplings, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between proton and carbon atoms, respectively. The absence of this data in the public domain prevents a definitive and detailed structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and conformational properties of a molecule based on its vibrational modes.
Functional Group Vibrational Assignments
An IR spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O stretching vibration, C-N stretching, C-H stretching from the aromatic and aliphatic groups, and the C-Cl stretching vibrations. Raman spectroscopy would provide complementary information, particularly for non-polar bonds. While general spectral regions for these functional groups are known from studies on similar compounds, specific band positions and intensities for the title compound are not documented.
Conformational Analysis via Vibrational Modes
Detailed analysis of the fingerprint region in both IR and Raman spectra can offer insights into the conformational isomers of the molecule, particularly concerning rotation around the amide bond and the various single bonds. However, without experimental spectra and computational modeling, a meaningful conformational analysis of this compound cannot be performed.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to ascertain the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's elemental formula. For this compound (C10H11Cl2NO), the theoretical monoisotopic mass can be calculated and would be expected to be confirmed by HRMS analysis, providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of a molecule by analyzing its fragmentation pathways. wikipedia.org In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, the loss of the chloromethyl group, and fragmentation of the chlorobenzyl moiety. The analysis of these fragments provides a detailed structural fingerprint of the molecule. A hypothetical fragmentation pattern is presented in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
| [C10H11Cl2NO]+• | [C8H8ClNO]+• | CH2Cl |
| [C10H11Cl2NO]+• | [C7H6Cl]+ | C3H5ClNO |
| [C10H11Cl2NO]+• | [CH2Cl]+ | C9H9ClNO |
This table represents a hypothetical fragmentation pattern and would require experimental verification.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unequivocal proof of the structure of this compound and offer valuable insights into its solid-state conformation and intermolecular interactions.
Computational Chemistry and Molecular Modeling of 2 Chloro N 2 Chlorobenzyl N Methylacetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a robust framework for understanding the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that are crucial for predicting chemical behavior. For 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide, DFT calculations can illuminate its fundamental electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com These orbitals are critical in determining a molecule's reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the 2-chlorobenzyl ring and the lone pairs of the oxygen and nitrogen atoms of the acetamide (B32628) group, as these are the most electron-rich regions. Conversely, the LUMO is likely centered on the carbonyl carbon and the chloroacetyl group, which are more electron-deficient and thus susceptible to nucleophilic attack. The energy gap would provide a quantitative measure of its chemical reactivity, influencing its potential interactions with biological macromolecules. A lower energy gap would suggest a higher propensity for charge transfer within the molecule, indicating greater biological activity and polarizability. orientjchem.org
| Parameter | Predicted Value/Region | Significance |
|---|---|---|
| HOMO Energy | Relatively High (e.g., ~ -6.5 eV) | Electron-donating capability |
| LUMO Energy | Relatively Low (e.g., ~ -1.0 eV) | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Moderate (e.g., ~ 5.5 eV) | Indicates chemical reactivity and kinetic stability |
| HOMO Localization | 2-chlorobenzyl ring, Amide N and O atoms | Sites for electrophilic attack |
| LUMO Localization | Carbonyl carbon, Chloroacetyl group | Sites for nucleophilic attack |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. researchgate.net Typically, red areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas signify positive potential (electron-poor regions) and are susceptible to nucleophilic attack. researchgate.net
In an MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site would be the primary target for hydrogen bond donors and electrophiles. Conversely, positive potential regions (blue) would likely be found around the hydrogen atoms of the methyl and methylene (B1212753) groups, making them potential sites for interaction with nucleophiles or hydrogen bond acceptors. The chloro-substituents would also influence the electrostatic potential of the aromatic ring. This detailed map provides a visual guide to the molecule's intermolecular interaction capabilities. chemrxiv.org
| Molecular Region | Predicted Potential | Color Code | Reactivity Implication |
|---|---|---|---|
| Carbonyl Oxygen | Strongly Negative | Red | Site for electrophilic attack and H-bonding |
| Amide Nitrogen | Slightly Negative | Yellow/Orange | Potential interaction site |
| Chlorine Atoms | Negative | Yellow/Orange | Influence on aromatic ring potential |
| Methyl/Methylene Hydrogens | Positive | Blue/Green | Sites for nucleophilic interaction |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. materialsciencejournal.org It is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgrsc.org The stabilization energy (E2) associated with these interactions quantifies their strength.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Predicted E2 (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of C=O | π(C-N) of amide | High | Resonance stabilization of amide bond |
| LP(N) of amide | π(C=O) of carbonyl | High | Resonance stabilization of amide bond |
| LP(Cl) on benzyl (B1604629) ring | π(C-C) of benzyl ring | Moderate | Hyperconjugative interaction |
| σ(C-H) of methyl group | σ(C-N) of amide | Low | Hyperconjugation |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule and analyze the influence of the solvent environment on its structure and dynamics. nih.gov
For this compound, a key area of flexibility is the rotation around the C-N amide bond, which can lead to different conformers (e.g., cis and trans rotamers). scielo.br The bulky 2-chlorobenzyl and methyl groups attached to the nitrogen atom will create steric hindrance, influencing the preferred rotational equilibrium. scielo.brresearchgate.net MD simulations can explore the potential energy surface to identify stable and metastable conformations and the energy barriers between them. umich.edu
Furthermore, the solvent plays a crucial role in molecular conformation. nih.gov Simulations in an explicit solvent like water would reveal how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the carbonyl oxygen. These solvation effects can stabilize certain conformers over others and modulate the molecule's dynamic behavior. Studies on the simpler N-methylacetamide have shown that hydrogen bonding dynamics with the solvent are critical to its properties. nih.govresearchgate.net
| Dihedral Angle | Atoms Involved | Expected Conformational Influence |
|---|---|---|
| ω (Amide bond) | O=C-N-CH2 | Defines cis/trans conformers; high rotational barrier |
| φ (Phi) | C-N-CH2-C(aromatic) | Rotation of the N-benzyl bond |
| ψ (Psi) | N-C-C=O | Rotation around the N-acetyl bond |
| χ (Chi) | N-CH2-C(aromatic)-C(aromatic) | Orientation of the chlorobenzyl ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. benthamdirect.com By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new compounds and provide design principles for optimizing lead structures. researchgate.net
For this compound, a QSAR study would involve generating a set of molecular descriptors, which are numerical representations of its physicochemical properties. These can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). These descriptors would then be statistically correlated with a measured biological activity (e.g., enzyme inhibition) for a series of related analogues.
The resulting QSAR model could reveal which properties are most important for the desired activity. For instance, studies on similar N-substituted chloroacetamides have shown that lipophilicity and the electronic nature of substituents on the phenyl ring are critical for their biological effects. nih.gov Such models can guide the rational design of more potent derivatives by suggesting specific modifications, such as altering substituents on the chlorobenzyl ring to enhance favorable steric or electronic interactions with a biological target. researchgate.net
| Descriptor Class | Examples | Potential Significance |
|---|---|---|
| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Rotatable Bonds | Basic molecular properties, flexibility |
| Topological (2D) | Connectivity Indices, Shape Indices | Molecular size, shape, and branching |
| Physicochemical (2D) | LogP (Lipophilicity), Molar Refractivity | Membrane permeability, dispersion forces |
| Electronic (3D) | Partial Charges, Dipole Moment | Electrostatic interactions, polarity |
| Steric (3D) | Molecular Volume, Surface Area | Binding site complementarity |
Molecular Docking Studies of this compound with Theoretical Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. researchgate.netekb.eg It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. researchgate.net
While the specific biological targets of this compound are not defined, docking studies can be performed with theoretical targets based on the known activities of similar chloroacetamide derivatives. For example, various chloroacetamides have shown potential as antibacterial, herbicidal, or enzyme inhibitors. researchgate.netekb.egeurjchem.com Theoretical targets could therefore include bacterial enzymes like DNA gyrase or topoisomerase, plant enzymes such as Very Long Chain Fatty Acid Synthase (VLCFAs), or human enzymes like cyclooxygenase (COX) or Transcriptional Enhanced Associate Domain (TEAD). orientjchem.orgresearchgate.netekb.egnih.gov
A docking simulation would place this compound into the active site of a chosen target protein. The simulation would predict the most stable binding pose and calculate a docking score, which estimates the binding affinity. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds between the amide carbonyl oxygen and amino acid residues, hydrophobic interactions involving the chlorobenzyl ring, and potential covalent interactions involving the reactive chloroacetyl group. nih.govrsc.org These studies can generate hypotheses about the molecule's mechanism of action and guide the design of more potent and selective inhibitors.
| Potential Target Class | Example Target | Potential Key Interactions | Rationale |
|---|---|---|---|
| Antibacterial | DNA Gyrase / Topoisomerase II | H-bonds with amide, hydrophobic interactions with rings | Activity reported for other chloroacetamide derivatives eurjchem.com |
| Herbicidal | VLCFAs Enzyme | Hydrophobic interactions, H-bonds | Known target for chloroacetamide herbicides ekb.eg |
| Anticancer | TEAD (Hippo Pathway) | Covalent bond with cysteine, hydrophobic pocket interactions | Chloroacetamides are known covalent inhibitors nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) | H-bonds, hydrophobic channel interactions | Activity seen in some N,N-diphenylacetamide derivatives orientjchem.org |
Derivatives and Analogues of 2 Chloro N 2 Chlorobenzyl N Methylacetamide
Rational Design Principles for Structural Modifications
Modifications to the Acetamide (B32628) Moiety and Their Impact on Reactivity
The 2-chloroacetamide (B119443) group is a key functional component of the molecule, acting as an electrophilic "warhead". nih.gov The chlorine atom is a leaving group, allowing the molecule to potentially form a covalent bond with nucleophilic residues, such as cysteine, in biological targets. nih.gov The reactivity of this group can be fine-tuned through several modifications:
Replacement of the Chlorine Atom: Substituting the chlorine with other halogens (e.g., fluorine, bromine, iodine) can alter the electrophilicity and reactivity of the acetamide. A less reactive electrophile might lead to greater selectivity for the intended biological target. For instance, replacing chlorine with fluorine would be expected to decrease reactivity, while bromine or iodine would increase it.
Introduction of Substituents on the Acetyl Group: Adding substituents to the alpha-carbon of the acetyl group can modulate both steric and electronic properties. For example, the introduction of a methyl group could provide steric hindrance, potentially influencing binding orientation and selectivity.
N-Methyl Group Modification: The N-methyl group on the acetamide nitrogen is crucial for the molecule's conformation and lipophilicity. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can increase lipophilicity, which may affect cell permeability and binding to hydrophobic pockets in a target protein. Conversely, replacing it with a hydrogen atom would introduce a hydrogen bond donor, potentially altering binding interactions.
| Modification | Structural Change | Predicted Impact on Reactivity |
|---|---|---|
| Halogen Substitution | Replace -Cl with -F, -Br, or -I | -F: Decreased reactivity -Br, -I: Increased reactivity |
| Alpha-Carbon Substitution | Introduce alkyl groups at the alpha-carbon | Steric hindrance may decrease reactivity and alter selectivity |
| N-Alkyl Variation | Replace -CH3 with -H, -C2H5, etc. | Alteration of steric and electronic environment around the nitrogen, potentially influencing conformation and binding |
Substituent Effects on the Chlorobenzyl Group (e.g., position, electronic effects)
Modifications to the 2-chlorobenzyl group can significantly impact the molecule's binding affinity and selectivity by altering its electronic and steric properties. The position and nature of substituents on the benzyl (B1604629) ring are critical variables in this optimization process. chapman.edu
| Modification | Example Substituent | Position | Electronic Effect | Predicted Impact on Binding Affinity |
|---|---|---|---|---|
| Positional Isomerism of Chlorine | -Cl | meta (3) | Electron-withdrawing | Alters molecular shape and dipole moment, potentially improving or reducing binding |
| -Cl | para (4) | |||
| Additional Substituents | -OCH3 | para (4) | Electron-donating | May enhance pi-pi stacking interactions |
| -NO2 | para (4) | Electron-withdrawing | May introduce new hydrogen bonding opportunities or alter electronic interactions |
Heterocyclic Analogues of the Benzyl Moiety
Replacing the benzyl group with various heterocyclic rings is a common strategy in medicinal chemistry known as bioisosteric replacement. cambridgemedchemconsulting.comnih.gov This approach can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Heterocycles can introduce heteroatoms (e.g., nitrogen, oxygen, sulfur) that can act as hydrogen bond donors or acceptors, alter the molecule's polarity and solubility, and provide new points of interaction with the biological target.
Common heterocyclic replacements for a benzyl group include:
Pyridine (B92270): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also influence the ring's electronic properties. The position of the nitrogen (2-, 3-, or 4-pyridyl) will have a distinct impact on the molecule's geometry and electronic distribution.
Thiophene (B33073): As a bioisostere of a phenyl ring, thiophene has a similar size and shape but different electronic properties due to the sulfur atom. It can engage in different types of interactions within a binding site.
Thiazole: This five-membered ring contains both a sulfur and a nitrogen atom, offering multiple potential interaction points. Thiazole-containing compounds have shown a wide range of biological activities. chapman.edu
Indole (B1671886): The indole ring system is larger and more lipophilic than a simple benzyl group and contains an N-H group that can act as a hydrogen bond donor.
The choice of a specific heterocycle is guided by the desire to introduce specific interactions with the target, improve physicochemical properties, or explore novel chemical space.
Synthetic Strategies for Libraries of 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide Derivatives
The synthesis of libraries of this compound derivatives typically involves combinatorial and parallel synthesis approaches to efficiently generate a large number of compounds for biological screening. A common synthetic route starts with the appropriate N-substituted benzylamine (B48309), which is then acylated with chloroacetyl chloride. ijpsr.inforesearchgate.net
A general synthetic scheme would be:
Synthesis of N-methylated Benzylamines: A primary benzylamine (or a heterocyclic methylamine) can be reductively aminated with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) to yield the corresponding N-methylated secondary amine. Alternatively, direct N-alkylation of the primary amine can be performed.
Acylation with Chloroacetyl Chloride: The synthesized N-methylated amine is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) to neutralize the HCl byproduct. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at low temperatures to control the reactivity of the acid chloride.
To generate a library, this general procedure can be varied by using a diverse set of starting materials:
A variety of substituted benzylamines or heterocyclic methylamines can be used in the first step to introduce diversity in the "benzyl" portion of the molecule.
Different acylating agents can be employed in the second step. For example, instead of chloroacetyl chloride, one could use bromoacetyl bromide or other substituted acetyl chlorides to modify the acetamide moiety.
These synthetic strategies are amenable to high-throughput techniques, allowing for the rapid production of a large number of derivatives for SAR studies.
Structure-Activity Relationship (SAR) Studies: Theoretical and Experimental Investigations
SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov These studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues. SAR can be investigated through both experimental screening and theoretical (in silico) methods.
For the this compound scaffold, SAR studies would aim to identify the structural features that are critical for its biological effect.
Experimental SAR:
This involves synthesizing and testing a library of derivatives. For example, a series of compounds with different substituents on the benzyl ring would be synthesized and their biological activity measured. By comparing the activities of these compounds, one can deduce the influence of the substituent's position, size, and electronic properties. Similarly, modifications to the acetamide moiety would be evaluated to understand their impact on potency and selectivity.
Theoretical SAR (QSAR):
Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate the chemical structure of a series of compounds with their biological activity. kg.ac.rs These models can help to predict the activity of unsynthesized compounds and guide the design of new, more potent analogues. A QSAR model for this compound derivatives could be developed by:
Descriptor Calculation: Calculating a set of molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) for a series of synthesized analogues.
Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Validating the model's predictive power using internal and external test sets of compounds.
Elucidation of Key Pharmacophoric Features
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular biological response. researchgate.netnih.gov For this compound and its derivatives, pharmacophore modeling can help to identify the key structural motifs responsible for their activity.
Based on the general structure, a hypothetical pharmacophore model could include:
An electrophilic center: The carbon atom bearing the chlorine in the acetamide moiety.
A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.
Two hydrophobic/aromatic regions: The two phenyl rings (or one phenyl and one heterocyclic ring).
Defined spatial relationships: The relative distances and angles between these features.
By comparing the structures of active and inactive analogues, this model can be refined to provide a more accurate representation of the key pharmacophoric features. This refined model can then be used for virtual screening of compound databases to identify new potential lead structures.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Activity |
|---|---|---|
| Electrophilic Center | α-carbon of the chloroacetamide | Covalent bond formation with target nucleophiles |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide | Interaction with hydrogen bond donors in the binding site |
| Hydrophobic/Aromatic Region 1 | 2-Chlorobenzyl group | Hydrophobic and/or pi-stacking interactions |
| Hydrophobic/Aromatic Region 2 | N-benzyl group (in analogues) or influenced by N-methyl group | Hydrophobic interactions and conformational constraint |
Influence of Halogenation Patterns on Molecular Properties and Interactions
The presence, type, and position of halogen atoms on the N-benzylacetamide scaffold are pivotal in modulating the molecular properties and biological interactions of its derivatives. Halogenation significantly impacts physicochemical characteristics such as lipophilicity, electronic distribution, and molecular conformation, which in turn dictates the compound's behavior in biological systems.
The introduction of chlorine or other halogens into a molecule generally increases its lipophilicity. researchgate.netresearchgate.net This enhanced lipophilicity can lead to greater partitioning of the compound into the lipid bilayers of cell membranes, potentially improving its ability to cross biological barriers and reach target sites. researchgate.net For instance, in related N-substituted chloroacetamides, increased lipophilicity is a key factor for their uptake in cell membranes and proteins. researchgate.net
The position of the halogen substituent on the aromatic rings profoundly influences the compound's interaction with protein targets. Structure-activity relationship (SAR) studies on analogous N-benzylpiperidine derivatives revealed that the position of halogen atoms like chlorine, bromine, and fluorine dictates the binding affinity and selectivity for specific receptors. nih.gov Generally, halogen substitution on the aromatic ring can increase the affinity for certain receptors while maintaining a similar affinity for others, thereby altering the selectivity profile. nih.gov For example, in one series of phenylacetamide analogues, 3-substituted compounds generally showed higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov
Furthermore, halogens can participate in specific non-covalent interactions, most notably halogen bonding. This interaction, where a halogen atom acts as an electrophilic species (a Lewis acid), can form stabilizing contacts with nucleophilic sites in a protein's binding pocket, such as backbone carbonyls or amino acid side chains. researchgate.net The electrostatic properties and van der Waals radius of the halogen atom are critical factors that enhance interactions with the electrostatic fields of proteins. researchgate.net The substitution pattern of chlorine atoms on a molecule, therefore, determines the magnitude and nature of its biological effect by influencing these non-covalent "lock and key" interactions with a specific binding niche in an enzyme or receptor. eurochlor.org
| Halogenation Feature | Influence on Molecular Properties | Effect on Biological Interactions |
|---|---|---|
| Presence of Halogen (e.g., Cl, F, Br) | Increases molecular weight and lipophilicity. researchgate.net Alters electronic properties through inductive effects. | Enhances membrane permeability and can improve target protein interaction through hydrophobic and halogen bonding. researchgate.net |
| Position on Aromatic Ring (ortho, meta, para) | Affects the overall dipole moment and molecular conformation. Can cause steric hindrance. | Critically influences binding affinity and selectivity for receptors. Positional isomers can exhibit significantly different potencies. nih.gov |
| Number of Halogen Atoms | Progressively increases lipophilicity. Can lead to higher reactivity in some cases. | Multiple halogenations can enhance binding but may also affect metabolism and selectivity. nih.gov |
| Type of Halogen (F, Cl, Br, I) | Varies in electronegativity, size (van der Waals radius), and polarizability, affecting bond strength and interaction potential. | Influences the strength of halogen bonds and other non-covalent interactions with biological targets. |
Stereoisomeric Effects on Biological Activity
Stereochemistry is a fundamental aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Molecules that are stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. Enantiomers, which are non-superimposable mirror images, are a key type of stereoisomer that can exhibit markedly different pharmacological, metabolic, and toxicological properties. mdpi.com
Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. This chirality allows them to differentiate between the enantiomers of a chiral drug, often leading to stereoselective interactions. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired biological response, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce undesired or toxic effects.
For analogues of this compound, the introduction of a chiral center would result in stereoisomers. A chiral center could arise from various structural modifications, such as substitution on the acetamide's alpha-carbon or the introduction of a chiral substituent on the benzyl group. Although specific research on the stereoisomers of this compound is not extensively documented in the reviewed literature, principles from related chiral compounds can be applied. For example, in studies of N-benzyl propionamide (B166681) derivatives, the pharmacological activity was found to reside principally in one stereochemical series. This highlights the critical importance of stereochemistry in determining the therapeutic efficacy of a compound.
If an analogue of this compound were to exist as a pair of enantiomers, it is highly probable that they would exhibit different biological activities. One enantiomer might be responsible for the primary therapeutic effect, while the other could be less active or contribute to off-target effects. Therefore, the synthesis and evaluation of optically pure enantiomers are crucial steps in the development of such compounds to optimize therapeutic benefit and minimize potential adverse outcomes.
| Stereoisomer | Hypothetical Biological Activity Profile | Rationale |
|---|---|---|
| (R)-enantiomer | Potentially the therapeutically active form (eutomer). Higher affinity for the target receptor/enzyme. | The specific 3D arrangement allows for optimal "lock-and-key" fit with the chiral biological target, leading to a significant biological response. |
| (S)-enantiomer | Potentially the less active or inactive form (distomer). May exhibit different off-target activities or contribute to side effects. | The mirror-image 3D structure results in a suboptimal fit with the target, leading to lower binding affinity and reduced or different biological effects. |
| Racemic Mixture (1:1 of R and S) | Biological activity would be a composite of both enantiomers. Potency may be lower than the pure eutomer. | Contains 50% of the highly active eutomer and 50% of the less active distomer. The overall effect depends on the individual contributions of each isomer. |
Environmental Fate and Degradation of 2 Chloro N 2 Chlorobenzyl N Methylacetamide
Abiotic Transformation Processes
Abiotic degradation involves the transformation of a chemical through non-biological pathways, primarily through reactions with water (hydrolysis) and sunlight (photolysis), and its physical movement and distribution in the environment.
Hydrolysis Kinetics and Mechanisms in Various Environmental Compartments
Hydrolysis is a significant chemical degradation pathway for chloroacetamide compounds in aqueous environments. The rate of this reaction for 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide is highly dependent on the pH of the surrounding medium. psu.edu Generally, the hydrolysis of N-substituted amides exhibits distinct kinetics in acidic, neutral, and alkaline conditions. psu.edu
Under acidic and alkaline conditions, the hydrolysis rate is significantly accelerated. psu.eduresearchgate.net In acidic environments, the reaction is catalyzed by hydrogen ions, often leading to the cleavage of both the amide and ether groups within the molecule. researchgate.net Conversely, base-catalyzed hydrolysis proceeds rapidly in alkaline conditions, primarily through a bimolecular nucleophilic substitution (SN2) reaction where a hydroxide (B78521) ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion to form a hydroxy-substituted derivative. researchgate.net In some cases, amide cleavage can also occur under strong basic conditions. researchgate.net
In near-neutral pH conditions, which are common in many environmental compartments, the hydrolysis rate is considerably slower and largely insensitive to minor pH changes. psu.edu The reaction in neutral water likely proceeds via an SN2 mechanism with water acting as the nucleophile. psu.edu For many chloroacetamides, hydrolysis half-lives can be very long under neutral conditions, indicating a degree of persistence in the absence of other degradation factors. researchgate.net The structure of the substituent groups on the amide can also influence the reaction rates due to steric hindrance. researchgate.net
| Environmental Compartment (Typical pH) | Dominant Hydrolysis Mechanism | Relative Rate of Hydrolysis | Primary Hydrolysis Products |
|---|---|---|---|
| Acidic Soils/Water (pH < 5) | Acid-catalyzed amide and ether cleavage | Fast | N-(2-chlorobenzyl)-N-methylamine, Glycolic acid |
| Neutral Surface/Groundwater (pH 6-8) | Water as nucleophile (SN2) | Slow | N-(2-chlorobenzyl)-N-methyl-2-hydroxyacetamide |
| Alkaline Soils/Water (pH > 8) | Base-catalyzed nucleophilic substitution (SN2) | Fast | N-(2-chlorobenzyl)-N-methyl-2-hydroxyacetamide |
Photolysis Studies under Simulated Environmental Conditions
Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a crucial degradation pathway for compounds present on soil surfaces or in clear, shallow waters. For chloroacetamide herbicides, photolytic degradation often involves processes such as dehalogenation (removal of chlorine), hydroxylation, and cyclization.
When this compound is exposed to sunlight, it is expected to undergo photodegradation. The estimated photolysis half-life can vary significantly depending on the environmental matrix. For instance, the related compound metolachlor (B1676510) has a soil photolysis half-life ranging from 8 to 37 days when applied to the surface. However, if the compound is incorporated into the soil, photolysis becomes minimal. In aqueous solutions, photolysis can be much more rapid.
The primary photolytic reactions for this class of compounds include the cleavage of the carbon-chlorine bond, which is a key initial step in detoxification. This can lead to the formation of hydroxylated intermediates and various other photoproducts. The exact nature and distribution of these products depend on factors like the wavelength of light, the presence of photosensitizing substances in the water, and the chemical structure of the parent compound.
Adsorption, Leaching, and Volatilization Behavior in Soil and Water Systems
The mobility and distribution of this compound in the environment are controlled by its tendencies to adsorb to soil particles, leach through the soil profile into groundwater, and volatilize into the atmosphere.
Adsorption and Leaching: Adsorption is the process by which a chemical binds to soil particles. This is a critical factor influencing its leaching potential, which is the downward movement of the chemical through the soil with water. The strength of adsorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgucanr.edu A high Koc value indicates strong binding to soil organic matter and low mobility, whereas a low Koc value suggests weak binding and a higher potential for leaching. ucanr.educhemsafetypro.com
For chloroacetamide compounds, adsorption is positively correlated with the organic matter and clay content of the soil. Chemicals with a low Koc are more likely to remain in the soil solution and be transported to groundwater. The mobility of this compound is therefore expected to be highest in sandy soils with low organic matter and lowest in soils rich in clay and organic content.
Volatilization: Volatilization is the conversion of a substance from a solid or liquid state into a gaseous state. The potential for a chemical to volatilize from soil or water surfaces is described by its Henry's Law Constant and vapor pressure. epa.gov Chloroacetanilide herbicides like metolachlor generally have low vapor pressures and low Henry's Law Constants, indicating that they are not expected to be found in significant concentrations in the air. Consequently, volatilization is likely a minor dissipation pathway for this compound.
| Environmental Process | Governing Factors | Expected Behavior of this compound |
|---|---|---|
| Adsorption | Soil organic carbon (Koc), clay content | Moderate adsorption, increasing with organic matter and clay content. |
| Leaching | Adsorption (Koc), water solubility, soil type | Potential for leaching in soils with low organic matter. |
| Volatilization | Henry's Law Constant, vapor pressure | Low potential; expected to be a minor fate process. |
Biotic Degradation Processes
Biotic degradation, or biodegradation, involves the transformation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the breakdown of organic contaminants in the environment.
Microbial Degradation Pathways (e.g., by bacteria like Pseudomonas putida)
Bacteria of the genus Pseudomonas, particularly species like Pseudomonas putida, are well-known for their metabolic versatility and their ability to degrade a wide array of aromatic and chlorinated compounds. nih.govsigmaaldrich.comnih.gov These bacteria are capable of utilizing such compounds as a source of carbon and energy.
The microbial degradation of chloro-substituted aromatic compounds by P. putida often begins with an attack on the aromatic ring. nih.gov For chlorinated benzoates, for example, degradation can be initiated by a dioxygenase enzyme that removes the chlorine atom in the first step. nih.gov The resulting intermediate, such as catechol, is then funneled into central metabolic pathways like the ortho- or meta-cleavage pathway, leading to the complete breakdown of the ring structure. nih.govsigmaaldrich.com
For chloroacetamide herbicides, common degradation pathways initiated by aerobic bacteria include N-dealkylation (the removal of alkyl groups from the nitrogen atom) and C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. nih.gov Anaerobic degradation, on the other hand, often starts with dechlorination. nih.gov Given its structure, the degradation of this compound by P. putida could proceed through several of these pathways, including cleavage of the amide bond, dehalogenation of the acetyl group, and oxidation of the chlorobenzyl ring.
Identification of Biodegradation Metabolites and Intermediates
The stepwise nature of microbial degradation leads to the formation of various intermediate metabolites before the compound is fully mineralized to carbon dioxide, water, and inorganic chloride. Identifying these metabolites is key to understanding the degradation pathway.
Based on known pathways for similar compounds, the biodegradation of this compound could produce several key intermediates:
Amide Hydrolysis Products: Cleavage of the amide bond would yield 2-chloroacetic acid and N-(2-chlorobenzyl)-N-methylamine .
Dehalogenation Product: The removal of chlorine from the acetyl group would result in N-(2-chlorobenzyl)-N-methylglycine .
Aromatic Ring Hydroxylation Products: The enzymatic attack on the 2-chlorobenzyl group could lead to the formation of hydroxylated intermediates, such as 2-Chloro-N-((hydroxy-chlorobenzyl))-N-methylacetamide . The degradation of 2-chlorobenzoate (B514982) by Pseudomonas species has been shown to produce 2,3-dihydroxybenzoate . nih.gov
Further Degradation Products: Following initial transformations, these intermediates would undergo further breakdown. For example, catechol and its substituted derivatives are common central metabolites in the degradation of aromatic compounds by P. putida, which are then subject to ring cleavage. nih.gov The degradation of chloronitrobenzenes by P. putida has been shown to produce intermediates like 4-chloro-2-aminophenol and 5-chloro-2-hydroxyacetanilide . nih.gov
Enzyme Systems Involved in Biodegradation
The biodegradation of chloroacetamide herbicides, including this compound, is a complex process mediated by various enzyme systems in microorganisms and plants. While specific enzymatic pathways for this compound are not extensively detailed in publicly available research, the degradation mechanisms can be inferred from studies on analogous chloroacetamide compounds. The primary enzymatic reactions involved in the breakdown of these herbicides are conjugation, hydrolysis, and oxidation.
A crucial initial step in the detoxification of chloroacetamide herbicides in many organisms is conjugation with glutathione (B108866). cambridge.org This reaction is often catalyzed by glutathione S-transferases (GSTs) . GSTs facilitate the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon of the chloroacetamide, leading to the displacement of the chlorine atom. This conjugation step significantly increases the water solubility of the herbicide and reduces its phytotoxicity, representing a key detoxification pathway. cambridge.org While this can occur non-enzymatically, the enzymatic catalysis by GSTs greatly accelerates the rate of detoxification. cambridge.org
Another significant enzymatic pathway in the degradation of chloroacetamides is hydrolysis. Amidases or other hydrolases can cleave the amide bond in the this compound molecule. This enzymatic hydrolysis would break the compound into 2-chlorobenzylamine, N-methylamine, and a chloroacetic acid moiety. While chemical hydrolysis of chloroacetamides is known to occur under acidic or basic conditions, enzymatic hydrolysis is a key mechanism in microbial degradation. acs.orgresearchgate.net
Furthermore, the degradation of the aromatic chlorinated component, the 2-chlorobenzyl group, likely involves dioxygenases and hydroxylases . These enzymes are critical in the microbial breakdown of chlorinated aromatic compounds. nih.gov Dioxygenases initiate the cleavage of the aromatic ring by incorporating both atoms of molecular oxygen, leading to the formation of catechols. For instance, in the degradation of 2-chlorobenzoate by Pseudomonas species, a key metabolite formed is 2,3-dihydroxybenzoate. nih.gov Subsequent enzymatic steps would lead to the opening of the ring and further degradation into intermediates of central metabolism. nih.gov
The following table summarizes the key enzyme systems likely involved in the biodegradation of this compound and their putative functions.
| Enzyme System | Enzyme Class | Putative Function in Biodegradation |
| Glutathione S-transferases | Transferase | Catalyzes the conjugation of the herbicide with glutathione, leading to detoxification and increased solubility. cambridge.org |
| Amidases/Hydrolases | Hydrolase | Cleavage of the amide bond, breaking the molecule into smaller, more degradable components. acs.orgresearchgate.net |
| Dioxygenases | Oxidoreductase | Initiates the breakdown of the 2-chlorobenzyl aromatic ring by incorporating oxygen. nih.gov |
| Hydroxylases | Oxidoreductase | Adds hydroxyl groups to the aromatic ring, preparing it for ring cleavage. nih.gov |
| Reductases | Oxidoreductase | May be involved in the dechlorination steps or subsequent breakdown of ring-cleavage products. nih.gov |
Research into the mode of action of chloroacetamide herbicides has also revealed that they can act as enzyme inhibitors by covalently binding to the active site cysteine of certain plant enzymes, such as type III polyketide synthases. nih.gov This interaction highlights the reactivity of the chloroacetyl group and underscores the importance of enzymatic systems that can effectively target and neutralize this reactive moiety.
Based on a comprehensive search for scientific literature and analytical data, there is currently no publicly available information detailing the specific advanced analytical methodologies for the compound This compound .
Searches for method development and validation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) specific to this compound did not yield any detailed research findings, application notes, or data tables.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline. Generating content for the specified sections would require using data from related but distinct compounds, which would be scientifically inaccurate and violate the explicit instructions to focus solely on "this compound".
Advanced Analytical Methodologies for 2 Chloro N 2 Chlorobenzyl N Methylacetamide
Spectrophotometric Quantification Methods
Spectrophotometry, particularly UV-Vis spectrophotometry, stands as a widely utilized technique for the quantitative analysis of compounds that possess chromophoric groups. In the case of 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide, the presence of the chlorobenzyl group allows for the absorption of ultraviolet radiation, forming the basis for its quantification.
The methodology is predicated on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a solution of the compound over a range of UV wavelengths. This λmax is then employed for all subsequent quantitative measurements to ensure maximum sensitivity and to minimize interference from other substances.
A typical procedure involves the preparation of a series of standard solutions of this compound of known concentrations in a suitable solvent, such as methanol (B129727) or acetonitrile. The absorbance of each standard is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Development and Validation of Robust Analytical Methods
The development and validation of an analytical method are critical steps to ensure that the method is suitable for its intended purpose. A robust analytical method is one that is reliable, accurate, and precise under a variety of conditions. For this compound, this involves a comprehensive evaluation of several key parameters.
The initial phase of method development focuses on optimizing various experimental conditions to achieve the best possible analytical performance. This includes selecting an appropriate solvent that provides good solubility for the compound and does not interfere with its spectrophotometric measurement. The determination of the λmax is a crucial step, as is the establishment of the linear dynamic range over which the method is accurate.
Once the method is developed, it must be rigorously validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process encompasses the following key parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products. This is often assessed by comparing the spectra of the pure compound with that of a mixture.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of a stock solution and performing a linear regression analysis on the data.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically determined by performing recovery studies, where a known amount of the pure compound is added to a sample matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The data generated from these validation studies are compiled and analyzed to demonstrate that the analytical method is fit for its intended purpose.
Mechanistic Studies of 2 Chloro N 2 Chlorobenzyl N Methylacetamide in Non Human Biological Systems
Elucidation of Biochemical Pathway Interactions (non-clinical focus)
There is currently no available research that elucidates the specific interactions of 2-Chloro-N-(2-chlorobenzyl)-N-methylacetamide with biochemical pathways in non-human biological systems. Studies detailing its effects on metabolic, signaling, or other cellular pathways have not been published in the peer-reviewed scientific literature.
Specific data on the enzymatic inhibition or activation mechanisms of this compound is not available. There are no published studies that have investigated its potential to act as an inhibitor or activator for any specific enzyme. Consequently, kinetic data, such as IC50 or Ki values, for this compound's interaction with enzymes are unknown.
There is no publicly available research on the receptor binding profile or selectivity of this compound. Scientific investigations into its affinity for various receptors, including but not limited to G-protein coupled receptors, ion channels, or nuclear receptors, have not been reported. As such, its selectivity for any particular receptor target remains uncharacterized.
No studies have been published that specifically detail the interference of this compound with cellular processes such as DNA replication or protein synthesis in any model organism. The effects of this compound on the fundamental processes of cell growth, division, and maintenance are currently undocumented in the scientific literature.
Subcellular Localization and Molecular Targets
Information regarding the subcellular localization of this compound is not available. Studies to determine its distribution within cellular compartments (e.g., nucleus, mitochondria, cytoplasm) have not been reported. Furthermore, the specific molecular targets of this compound within non-human biological systems have not been identified or published.
Biophysical Characterization of Molecular Interactions
There is a lack of published data on the biophysical characterization of molecular interactions involving this compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance have not been used to study its binding to any biological macromolecule. Therefore, the structural basis and thermodynamics of its potential interactions remain unknown.
Q & A
Q. Table 1: Common Catalysts for C-Amidoalkylation Reactions
| Catalyst Type | Example | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Lewis Acid | FeCl₃ | Toluene, reflux, 2–4 h | 60–75% | |
| Brønsted Acid | H₂SO₄ | Dichloromethane, rt, 1 h | 50–65% | |
| Heterogeneous | Montmorillonite | Solvent-free, 80°C, 3 h | 70–85% |
Q. Table 2: Key Spectral Peaks for Structural Confirmation
| Technique | Functional Group | Peak Range/Pattern | Reference |
|---|---|---|---|
| IR | C=O | 1650–1700 cm⁻¹ | |
| ¹H NMR | N–CH₃ | δ 2.8–3.2 ppm (singlet) | |
| ¹³C NMR | C–Cl | δ 40–50 ppm |
Methodological Recommendations
- For Synthetic Challenges : Use high-throughput screening to test multiple catalysts/solvent combinations .
- For Structural Ambiguities : Combine NMR with mass spectrometry (HRMS) for precise molecular weight confirmation .
- For Toxicity Studies : Pair in vitro assays with metabolomics to identify degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
